3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Overview
Description
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is an organic compound characterized by the presence of a diaziridine ring, which is a three-membered ring containing two nitrogen atoms. The compound also features a trifluoromethyl group and a 4-methylphenyl group attached to the diaziridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with an amine. For instance, the reaction of a diazo compound with 4-methylphenylamine in the presence of a catalyst can yield the desired diaziridine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, such as the reaction of the diaziridine intermediate with a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The trifluoromethyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the diaziridine ring may participate in covalent interactions or serve as a reactive intermediate. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-3-(trifluoromethyl)diazirine: Similar structure but with a diazirine ring instead of a diaziridine ring.
3-(4-Methylphenyl)-3-(trifluoromethyl)aziridine: Contains an aziridine ring instead of a diaziridine ring.
3-(4-Methylphenyl)-3-(trifluoromethyl)oxirane: Features an oxirane ring instead of a diaziridine ring.
Uniqueness
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of both the trifluoromethyl group and the diaziridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-methylphenyl)-3-(trifluoromethyl)diaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIYMEWYYRZJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(NN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469699 | |
Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-82-1 | |
Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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